REACTION_CXSMILES
|
O[C:2]1[C:5](=[O:6])[C:4](=[O:7])[C:3]=1[OH:8].[C:9]1(C)C=C[CH:12]=[CH:11][CH:10]=1.[OH-].[NH4+:17]>CO.C(O)CCC.O>[NH2:17][C:2]1[C:5](=[O:6])[C:4](=[O:7])[C:3]=1[O:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(C1=O)=O)O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
960 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation C
|
Type
|
CUSTOM
|
Details
|
In a 5-Liter flask equipped with stirrer and nitrogen inlet/outlet tubes
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
stopped passing over (136 mL water collected, about 5.5 hours)
|
Duration
|
5.5 h
|
Type
|
TEMPERATURE
|
Details
|
The clear reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a further one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled under nitrogen to 0°-5° C
|
Type
|
STIRRING
|
Details
|
The cooled stirred solution
|
Type
|
ADDITION
|
Details
|
was treated dropwise at such a rate that the reaction
|
Type
|
CUSTOM
|
Details
|
below 10° C. (2.5 hours required)
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0°-5° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The product was washed with toluene (800 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(C1=O)=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 492.4 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |